molecular formula C44H26O4 B8227722 3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde

3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde

Cat. No.: B8227722
M. Wt: 618.7 g/mol
InChI Key: HUPFHYDSBQKLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is an organic compound that features a pyrene core substituted with four benzaldehyde groups at the 1, 3, 6, and 8 positions Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties

Scientific Research Applications

3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde undergoes various chemical reactions, including:

    Electrophilic Substitution: The electron-rich pyrene core allows for electrophilic substitution reactions at the 1, 3, 6, and 8 positions.

    Condensation Reactions: The benzaldehyde groups can participate in condensation reactions, forming Schiff bases or other derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Condensation Reactions: Reagents such as amines or hydrazines are used under acidic or basic conditions.

Major Products

    Electrophilic Substitution: Substituted pyrene derivatives with various functional groups.

    Condensation Reactions: Schiff bases, hydrazones, and other condensation products.

Mechanism of Action

The mechanism of action of 3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde involves its interaction with various molecular targets:

    Electrophilic Substitution: The electron-rich pyrene core facilitates the attack of electrophiles at the 1, 3, 6, and 8 positions.

    Condensation Reactions: The benzaldehyde groups react with nucleophiles to form stable condensation products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is unique due to the presence of four benzaldehyde groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic properties.

Properties

IUPAC Name

3-[3,6,8-tris(3-formylphenyl)pyren-1-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H26O4/c45-23-27-5-1-9-31(17-27)39-21-40(32-10-2-6-28(18-32)24-46)36-15-16-38-42(34-12-4-8-30(20-34)26-48)22-41(33-11-3-7-29(19-33)25-47)37-14-13-35(39)43(36)44(37)38/h1-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPFHYDSBQKLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=CC(=C6)C=O)C7=CC=CC(=C7)C=O)C8=CC=CC(=C8)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H26O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde
Reactant of Route 2
3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde
Reactant of Route 3
3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde
Reactant of Route 4
3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde
Reactant of Route 5
3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde
Reactant of Route 6
3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.